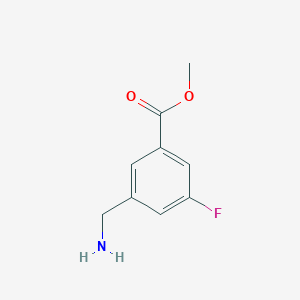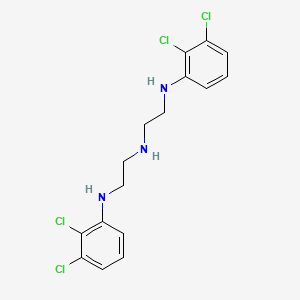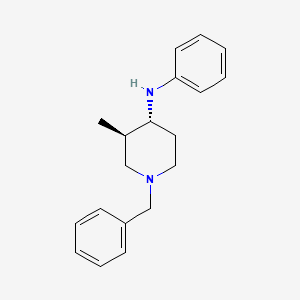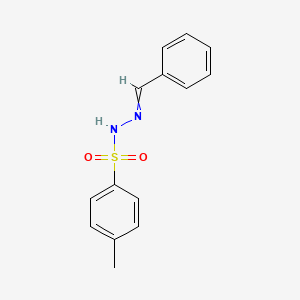![molecular formula C35H31NO8 B1148292 2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione CAS No. 129575-88-8](/img/structure/B1148292.png)
2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up to the target molecule through a series of chemical transformations. For example, the synthesis of substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N'-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines and 2-(4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-diones involves condensation and treatment with phthalic anhydride, highlighting the complexity and precision required in synthesizing such molecules (Ravi et al., 2018).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For instance, the crystal structure and DFT calculations of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione provided insights into the geometric structure of the crystal, indicating the significance of molecular interactions in determining the stability and reactivity of such compounds (Andrade-Jorge et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules like isoindoline-1,3-diones often reveal their reactivity and potential applications in various chemical contexts. For example, the synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones underscore the importance of understanding the chemical reactions and properties of these compounds for their practical applications (Huang et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined through experimental studies and contribute to our understanding of how these compounds behave under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for comprehensively understanding the behavior of complex molecules. Studies on similar compounds, such as the synthesis, characterization, and biological evaluation of isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones, provide valuable insights into the chemical properties that could be relevant to the compound of interest (Abdel-Aziz et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Synthesis and Biological Evaluation : A study by Ravi et al. (2018) describes the synthesis of new substituted 3-aryl-1,8-naphthyridine derivatives, which includes compounds similar to the target chemical. These compounds have been evaluated for their antimicrobial activity, highlighting the potential of these chemicals in biologically active applications.
Biological and Medicinal Applications
Antioxidant and Antitumor Activities : Hassanien et al. (2022) conducted a study on binary compounds based on lawsone, leading to the synthesis of novel compounds with antioxidant and antitumor activities. This research indicates the potential of such compounds, including our target chemical, in medical applications such as cancer treatment or as antioxidants. (Hassanien, Abd El-Ghani, & Elbana, 2022)
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase : A study by He et al. (2019) showcases the synthesis of HPPD inhibitors using a hybrid of isoindoline-1,3-dione for weed control. This highlights the compound's potential in agricultural applications, particularly as herbicides.
Herbicidal Activity : Research by Huang et al. (2005) demonstrates the herbicidal activity of similar compounds, suggesting the potential use of our target compound in agriculture for controlling unwanted vegetation.
Material Science and Engineering
Gel Formation in Imide Derivatives : Singh and Baruah (2008) explored the solvation effects on the formation of gels and crystals in imide derivatives. This research implies that compounds like the one could be useful in the development of new materials with specific solvation properties. (Singh & Baruah, 2008)
Mesogenic Schiff Bases for Liquid Crystal Applications : Dubey et al. (2018) synthesized mesogenic Schiff bases based on isoindoline-1,3-dione, indicating its potential application in the creation of liquid crystals for electronic displays or optical devices. (Dubey et al., 2018)
Molecular Structure Analysis
- NMR Spectroscopy for Structure Elucidation : The molecular structure of similar compounds has been analyzed using NMR spectroscopy, as shown in the study by Dioukhane et al. (2021). This underscores the importance of such techniques in determining the structural details of complex organic compounds.
Pharmacological Potential
- AChE Inhibitor for Alzheimer’s Disease : Andrade-Jorge et al. (2018) synthesized and evaluated a derivative of isoindoline-1,3-dione as an AChE inhibitor, a key enzyme involved in Alzheimer's disease. This suggests the potential use of the target compound in treating neurological conditions. (Andrade-Jorge et al., 2018)
Propiedades
IUPAC Name |
2-[(4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31NO8/c1-39-24-16-18-25(19-17-24)42-35-29(36-32(37)26-14-8-9-15-27(26)33(36)38)31(40-20-22-10-4-2-5-11-22)30-28(43-35)21-41-34(44-30)23-12-6-3-7-13-23/h2-19,28-31,34-35H,20-21H2,1H3/t28-,29-,30-,31-,34?,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCGRDKROUUDBC-VVYZZCQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



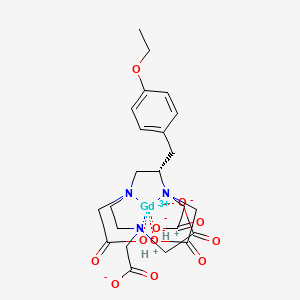
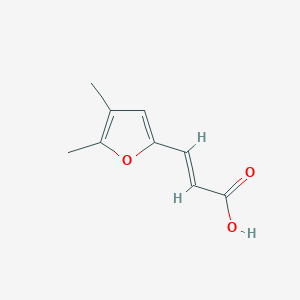

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)


